
35ZC9LRM4U
Vue d'ensemble
Description
(+/-)-alpha-Tocopherol phosphate disodium salt, also known as alpha-tocopherol phosphate disodium, is a water-soluble derivative of alpha-tocopherol (vitamin E). This compound is a natural analog of alpha-tocopherol and is found in biological tissues and fluids. It is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .
Applications De Recherche Scientifique
(+/-)-alpha-Tocopherol phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Acts as an antioxidant in biological studies, protecting cells from oxidative damage.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in cosmetics for its skin-conditioning and antioxidant properties
Mécanisme D'action
Target of Action
Disodium alpha-tocopheryl phosphate, also known as 35ZC9LRM4U, is a water-soluble analog of alpha-tocopherol . Alpha-tocopherol, a form of Vitamin E, is a lipid-soluble antioxidant that protects cell membranes from oxidative damage .
Mode of Action
The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cellular components . It is thought to exert its antioxidant effects by donating a hydrogen atom from the hydroxyl group on the chromanol ring to ROS .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By neutralizing ROS, disodium alpha-tocopheryl phosphate prevents the oxidative damage that can lead to cell death and various diseases .
Result of Action
The primary result of the action of disodium alpha-tocopheryl phosphate is the prevention of oxidative damage to cells. This can have various downstream effects, including the prevention of cell death and the maintenance of cell function .
Action Environment
The efficacy and stability of disodium alpha-tocopheryl phosphate can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its efficacy, while exposure to light or heat may reduce its stability .
Analyse Biochimique
Biochemical Properties
(+/-)-A-Tocopherol phosphate disodium plays a crucial role in biochemical reactions as an antioxidant. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are involved in the detoxification of reactive oxygen species (ROS). By donating electrons, (+/-)-A-Tocopherol phosphate disodium neutralizes free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA. This compound also interacts with various proteins and biomolecules, enhancing their stability and function under oxidative stress conditions .
Cellular Effects
(+/-)-A-Tocopherol phosphate disodium has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Nrf2 pathway, which leads to the expression of antioxidant response elements (AREs) and enhances the cell’s defense mechanisms against oxidative stress. Additionally, (+/-)-A-Tocopherol phosphate disodium can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of (+/-)-A-Tocopherol phosphate disodium involves its antioxidant activity and interaction with cellular components. At the molecular level, it binds to free radicals and neutralizes them, preventing oxidative damage. It also interacts with enzymes such as protein kinase C (PKC) and phospholipase A2, modulating their activity and influencing cellular signaling pathways. Furthermore, (+/-)-A-Tocopherol phosphate disodium can regulate gene expression by affecting transcription factors like Nrf2 and NF-κB, leading to increased production of antioxidant proteins and decreased inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (+/-)-A-Tocopherol phosphate disodium can change over time. Studies have shown that this compound is relatively stable under various conditions, but its antioxidant activity may decrease over prolonged periods. Degradation products may form, which could potentially affect cellular function. Long-term studies in vitro and in vivo have demonstrated that (+/-)-A-Tocopherol phosphate disodium can maintain cellular health and function by continuously neutralizing ROS and supporting antioxidant defenses .
Dosage Effects in Animal Models
The effects of (+/-)-A-Tocopherol phosphate disodium vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection and improve overall health. At high doses, there may be threshold effects, including potential toxicity and adverse effects such as gastrointestinal disturbances and liver damage. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any harmful effects .
Metabolic Pathways
(+/-)-A-Tocopherol phosphate disodium is involved in several metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds. This interaction can influence metabolic flux and alter metabolite levels, contributing to the overall antioxidant capacity of the cell .
Transport and Distribution
Within cells and tissues, (+/-)-A-Tocopherol phosphate disodium is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via lipoprotein receptors and transported to various cellular compartments. The compound’s distribution is influenced by its interaction with transport proteins such as tocopherol-associated proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of (+/-)-A-Tocopherol phosphate disodium is critical for its activity and function. It is primarily localized in the cell membrane, where it can effectively neutralize lipid peroxides and protect membrane integrity. Additionally, it may be found in other organelles such as mitochondria and the endoplasmic reticulum, where it helps maintain redox balance and supports cellular metabolism. Targeting signals and post-translational modifications may direct (+/-)-A-Tocopherol phosphate disodium to specific compartments, enhancing its protective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-alpha-Tocopherol phosphate disodium salt typically involves the esterification of alpha-tocopherol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process involves the following steps:
Esterification: Alpha-tocopherol is reacted with phosphoric acid in the presence of a catalyst.
Neutralization: The resulting alpha-tocopherol phosphate is neutralized with sodium hydroxide to form the disodium salt.
Purification: The product is purified through crystallization or other suitable methods to obtain pure (+/-)-alpha-Tocopherol phosphate disodium salt.
Industrial Production Methods
Industrial production of (+/-)-alpha-Tocopherol phosphate disodium salt follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Bulk Esterification: Large quantities of alpha-tocopherol and phosphoric acid are reacted in industrial reactors.
Neutralization and Crystallization: The product is neutralized with sodium hydroxide and then crystallized to obtain the disodium salt.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-alpha-Tocopherol phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: It can be reduced back to alpha-tocopherol under certain conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Tocopherol:
Trolox: A water-soluble analog of alpha-tocopherol with similar antioxidant properties.
Alpha-Tocopheryl Acetate: An esterified form of alpha-tocopherol used in cosmetics and supplements.
Uniqueness
(+/-)-alpha-Tocopherol phosphate disodium salt is unique due to its water solubility, which allows it to be used in aqueous formulations. This property makes it more versatile compared to lipid-soluble alpha-tocopherol and its derivatives .
Propriétés
IUPAC Name |
disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWACMVJQSCQOF-RQGAJXLPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60934-46-5, 90940-45-7 | |
| Record name | Disodium alpha-tocopheryl phosphate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060934465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-(dihydrogen phosphate), sodium salt (1:2), (2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM .ALPHA.-TOCOPHERYL PHOSPHATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D2U5UV9RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DISODIUM ALPHA-TOCOPHERYL PHOSPHATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC9LRM4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



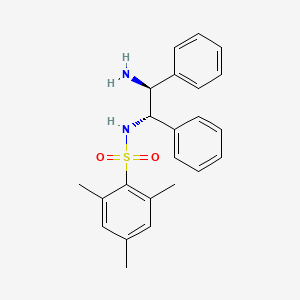
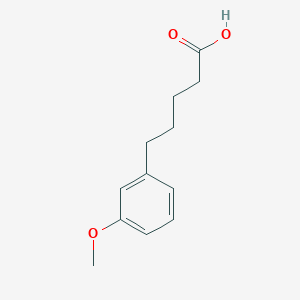
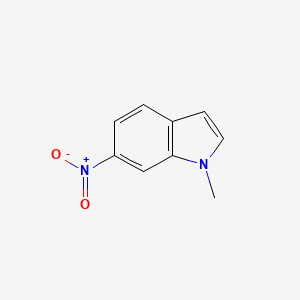
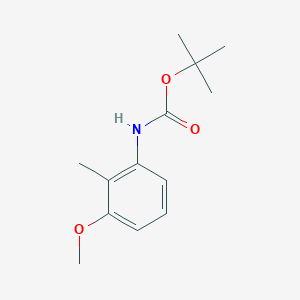

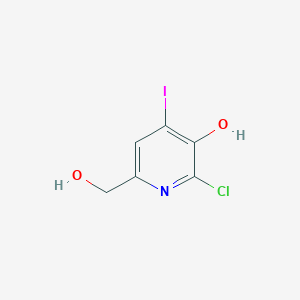
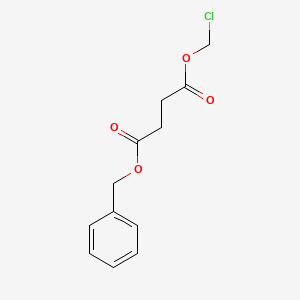
![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)
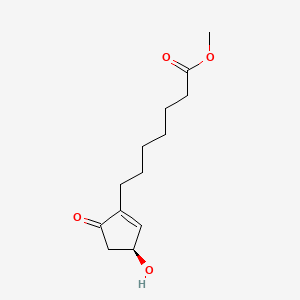


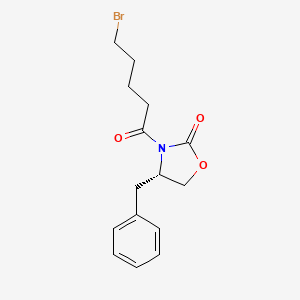
![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)
